

A Technical Guide to the Spectral Analysis of 2-Propylvaleryl Chloride

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Compound of Interest

Compound Name: 2-Propylvaleryl chloride

CAS No.: 2936-08-5

Cat. No.: B1346596

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Introduction

2-Propylvaleryl chloride, also known as 2-propylpentanoyl chloride, is a reactive acyl chloride derived from the anticonvulsant drug valproic acid. Its utility as a chemical intermediate in the synthesis of various pharmaceutical agents and fine chemicals necessitates stringent quality control and structural verification. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize **2-propylvaleryl chloride**. The focus is on the practical application and interpretation of the spectral data, offering researchers and drug development professionals a comprehensive reference for structural elucidation and purity assessment.

Molecular Structure and Physicochemical Properties

2-Propylvaleryl chloride (C₈H₁₅ClO) possesses a branched aliphatic backbone with a reactive acid chloride functional group. This structure dictates its characteristic spectral features.

- IUPAC Name: 2-propylpentanoyl chloride[1]
- CAS Number: 2936-08-5[1]

- Molecular Formula: C₈H₁₅ClO[1]
- Molecular Weight: 162.66 g/mol [1]
- Appearance: Colorless to light yellow clear liquid
- Boiling Point: 132 °C[2]

The molecule's structure, with its various proton and carbon environments, gives rise to distinct and predictable spectroscopic signatures.

Caption: Chemical structure of **2-Propylvaleryl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2-propylvaleryl chloride** in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for non-protic organic molecules due to its excellent solubilizing properties and a single, easily identifiable solvent peak at ~7.26 ppm in ¹H NMR and ~77.16 ppm in ¹³C NMR.
- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex spin-spin coupling patterns.
- ¹H NMR Acquisition:
 - Acquire data over a spectral width of 0-12 ppm.
 - Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
 - Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
- ¹³C NMR Acquisition:

- Acquire data over a spectral width of 0-200 ppm.
- Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon environment.
- A longer relaxation delay (5 seconds) and a larger number of scans (>512) are typically required due to the lower natural abundance of the ^{13}C isotope.

^1H NMR Spectral Data Interpretation

The ^1H NMR spectrum of **2-propylvaleryl chloride** is characterized by overlapping multiplets in the aliphatic region. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl chloride group.

Assigned Proton	Chemical Shift (ppm)	Multiplicity	Integration
CH_3 (Terminal)	~0.9	Triplet	6H
$-\text{CH}_2-$ (Alkyl Chain)	~1.2-1.7	Multiplet	8H
$\alpha\text{-CH}$ (alpha to $\text{C}=\text{O}$)	~2.5-2.8	Multiplet	1H

- Expertise & Experience: The α -proton is the most downfield signal in the aliphatic region due to its proximity to the deshielding carbonyl chloride group. The significant overlap of the methylene ($-\text{CH}_2-$) protons creates a complex multiplet that is often difficult to fully resolve without advanced 2D NMR techniques. The two terminal methyl groups are chemically equivalent and appear as a single triplet, integrating to 6 protons.

^{13}C NMR Spectral Data Interpretation

The proton-decoupled ^{13}C NMR spectrum provides a clear count of the unique carbon environments in the molecule.

Assigned Carbon	Chemical Shift (ppm)
C=O (Carbonyl)	~175
α -C (alpha to C=O)	~55-60
-CH ₂ - (Alkyl Chain)	~20-40
CH ₃ (Terminal)	~14

- **Expertise & Experience:** The carbonyl carbon is the most downfield signal, typically appearing around 175 ppm, a characteristic region for acyl chlorides. The α -carbon is also significantly downfield compared to the other sp³ hybridized carbons due to the inductive effect of the carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For **2-propylvaleryl chloride**, the most prominent feature is the carbonyl stretch.

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** As **2-propylvaleryl chloride** is a liquid, the spectrum is most conveniently acquired "neat" (undiluted). A drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires only a small drop of the sample placed directly on the crystal. The latter is often preferred for its simplicity and speed.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Acquisition:**
 - Scan the mid-IR range from 4000 to 400 cm⁻¹.
 - Co-add at least 16 scans to obtain a high-quality spectrum.
 - Acquire a background spectrum of the clean, empty accessory before running the sample to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

IR Spectral Data Interpretation

The IR spectrum is dominated by absorptions corresponding to the aliphatic C-H bonds and the highly characteristic C=O bond of the acyl chloride.

Wavenumber (cm ⁻¹)	Functional Group	Description
~2870-2960	C-H (sp ³)	Alkyl C-H stretching
~1800	C=O	Acyl chloride carbonyl stretch
~1465	C-H	Alkyl C-H bending

- **Trustworthiness:** The most diagnostic peak in the IR spectrum is the strong, sharp absorption band around 1800 cm⁻¹. This high frequency for a carbonyl stretch is a hallmark of an acyl chloride, distinguishing it from other carbonyl-containing compounds like ketones (~1715 cm⁻¹), aldehydes (~1725 cm⁻¹), and carboxylic acids (~1710 cm⁻¹). The higher frequency is due to the inductive electron-withdrawing effect of the chlorine atom, which strengthens and stiffens the C=O double bond. The presence of this band provides very strong evidence for the acyl chloride functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used to piece together the molecular structure.

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** For a volatile compound like **2-propylvaleryl chloride**, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method. A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.
- **Ionization:** Electron Ionization (EI) at a standard energy of 70 eV is the most common method. EI is a "hard" ionization technique that causes extensive fragmentation, providing a rich fragmentation pattern that acts as a molecular fingerprint.

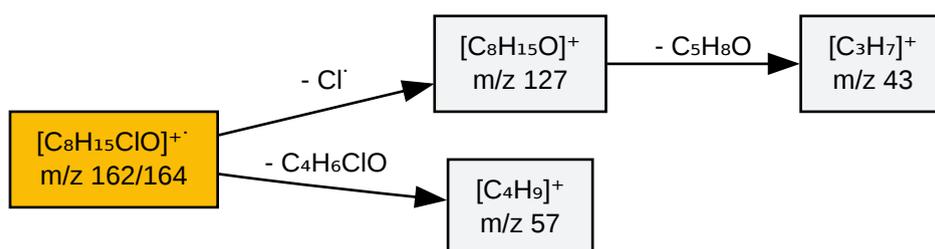
- **Mass Analysis:** A quadrupole mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Mass Spectrum Data Interpretation

The molecular ion peak (M^+) for **2-propylvaleryl chloride** is expected at m/z 162 (for the ^{35}Cl isotope) and m/z 164 (for the ^{37}Cl isotope) in an approximate 3:1 ratio. However, the molecular ion of aliphatic acyl chlorides is often weak or absent due to rapid fragmentation.

m/z Value	Proposed Fragment	Significance
127	$[\text{M} - \text{Cl}]^+$	Loss of a chlorine radical
57	$[\text{C}_4\text{H}_9]^+$	Propyl or butyl cation
43	$[\text{C}_3\text{H}_7]^+$	Propyl cation
41	$[\text{C}_3\text{H}_5]^+$	Allyl cation

- **Expertise & Experience:** The fragmentation of **2-propylvaleryl chloride** is driven by the cleavage of bonds adjacent to the carbonyl group and charge stabilization. The loss of the chlorine radical to form the acylium ion ($[\text{M} - \text{Cl}]^+$) at m/z 127 is a very common and diagnostically important fragmentation pathway for acyl chlorides. Subsequent fragmentation of this acylium ion or other parts of the molecule leads to the formation of stable alkyl cations, such as the propyl cation at m/z 43. The base peak (most intense peak) is often an alkyl fragment, such as m/z 57, which corresponds to a stable secondary carbocation.



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Caption: Proposed key fragmentation pathways for **2-Propylvaleryl chloride** in EI-MS.

Conclusion

The comprehensive spectral analysis of **2-propylvaleryl chloride** through NMR, IR, and MS provides a self-validating system for its structural confirmation. The ^1H and ^{13}C NMR spectra define the carbon-hydrogen framework, IR spectroscopy unequivocally identifies the critical acyl chloride functional group via its characteristic high-frequency C=O stretch, and mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern. Together, these techniques offer a robust analytical workflow for any researcher, scientist, or drug development professional working with this important chemical intermediate, ensuring its identity and purity in synthetic applications.

References

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Sources

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